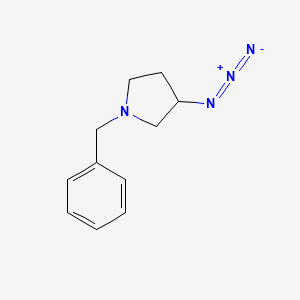
N-苄基-3-叠氮吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-1-benzylpyrrolidine is a chemical compound belonging to the class of azido-containing heterocycles. It is known for its high reactivity and has been extensively used as a precursor in the synthesis of various functional compounds. This compound is particularly significant in organic synthesis due to its unique structure, which includes an azide group attached to a pyrrolidine ring.
科学研究应用
3-Azido-1-benzylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to form stable triazole linkages.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its reactivity and ability to form stable linkages.
准备方法
The synthesis of 3-Azido-1-benzylpyrrolidine typically involves multiple steps. One common method starts with the preparation of 3-azidopyrrolidine from commercially available 3-hydroxy N-Boc-pyrrolidine. This involves mesylation followed by S_N2 displacement of the azide . The next step involves the benzylation of 3-azidopyrrolidine to obtain 3-Azido-1-benzylpyrrolidine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
3-Azido-1-benzylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through 1,3-dipolar cycloaddition.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different products.
Common reagents used in these reactions include potassium ethynyl trifluoroborate for cycloaddition and hydrogen gas for reduction. Major products formed from these reactions include triazoles and amines.
作用机制
The mechanism of action of 3-Azido-1-benzylpyrrolidine primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the triazole formed.
相似化合物的比较
3-Azido-1-benzylpyrrolidine can be compared with other azido-containing compounds such as:
3-azidopyrrolidine: Similar in structure but lacks the benzyl group, making it less reactive in certain applications.
N-benzyl-3-pyrrolidone: Lacks the azide group, making it less versatile in cycloaddition reactions.
N-benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of an azide, leading to different reactivity and applications.
The uniqueness of 3-Azido-1-benzylpyrrolidine lies in its combination of the azide group and the benzyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-azido-1-benzylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBMEKTAFSEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
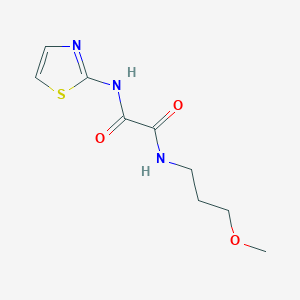

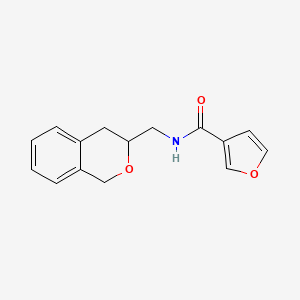
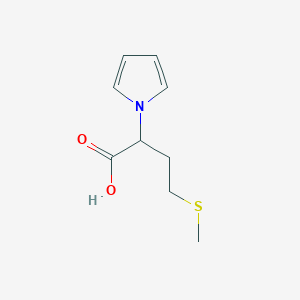
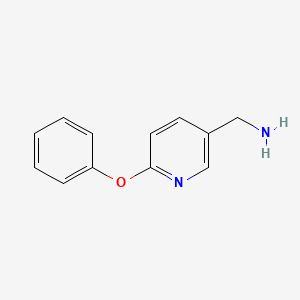
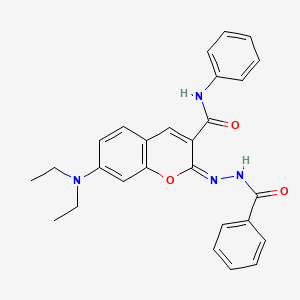
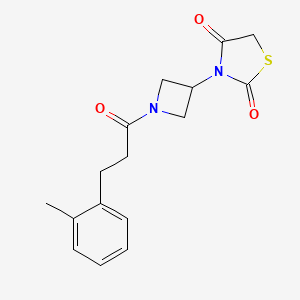
![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2424314.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)
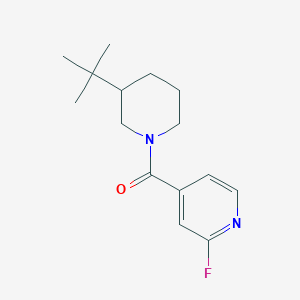
![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
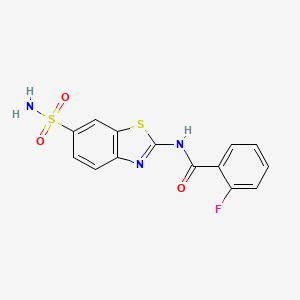
![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)
